Optical Band Gap: Sm₂O₃ vs. Gd₂O₃ and Nd₂O₃ in DSSC Photoanodes
In a direct head-to-head comparison of rare earth oxide nanoparticles for DSSC photoanode modification, Sm₂O₃ demonstrated a direct optical band gap of 3.52 eV, which is 0.03 eV narrower than Gd₂O₃ (3.55 eV) and 0.21 eV wider than Nd₂O₃ (3.31 eV) [1]. This intermediate band gap, combined with the specific crystalline size (24-37 nm) and morphology, influences charge transfer dynamics at the TiO₂/dye/electrolyte interface.
| Evidence Dimension | Direct Optical Band Gap (Tauc Plot from UV-VIS) |
|---|---|
| Target Compound Data | 3.52 eV |
| Comparator Or Baseline | Gd₂O₃: 3.55 eV; Nd₂O₃: 3.31 eV |
| Quantified Difference | Sm₂O₃ is 0.03 eV narrower than Gd₂O₃ and 0.21 eV wider than Nd₂O₃. |
| Conditions | Nanoparticles (24-37 nm crystallite size) synthesized via co-precipitation; band gaps calculated from UV-VIS absorption data using Tauc relation. |
Why This Matters
The specific band gap of Sm₂O₃ dictates its optical absorption edge and charge injection efficiency, directly impacting the photocurrent and fill factor in DSSC devices compared to Gd₂O₃ or Nd₂O₃.
- [1] S. Singh, et al. (2023). Role of rare-earth oxides, conjugated with TiO₂, in the enhancement of power conversion efficiency of dye sensitized solar cells (DSSCs). Environmental Science and Pollution Research, 30, 98760–98772. View Source
